N-[2-(4-but-2-ynoxyphenyl)sulfonyl-1-[4-(methanesulfonamidomethyl)phenyl]ethyl]-N-hydroxyformamide
Overview
Description
Synthesis Analysis
The synthesis of this compound or similar compounds often involves the use of sulfonyl radicals . Sulfonyl radicals have been used in a dual radical addition/radical coupling with unsaturated hydrocarbons . This strategy provides an entry to a variety of previously inaccessible linear and cyclic disulfurized adducts in a single step .Chemical Reactions Analysis
The chemical reactions involving this compound or similar compounds often involve the use of sulfonyl radicals . These reactions proceed through sequential sulfonyl and sulfinyl radical addition .Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Research in organic chemistry often involves the synthesis of novel compounds with potential therapeutic or industrial applications. For example, studies have explored the synthesis of nonproteinogenic amino acids and derivatives with unique structural features for further application in medicinal chemistry and material science (Monteiro et al., 2010). Such research contributes to expanding the library of compounds available for further biological evaluation and material development.
Drug Metabolism and Biocatalysis
The application of biocatalysis in drug metabolism is significant for understanding how drugs are processed in biological systems. Research has demonstrated the use of microbial-based systems to produce mammalian metabolites of pharmaceutical compounds, aiding in the full characterization of drug metabolism (Zmijewski et al., 2006). This approach is crucial for drug development, as it provides insights into the metabolic pathways and potential metabolites formed in vivo.
Material Science and Supramolecular Chemistry
The study of supramolecular assemblies and material science also benefits from research on sulfonamide derivatives. Investigations into the structural properties of nimesulide derivatives, for instance, have revealed insights into intermolecular interactions and supramolecular assembly, important for designing materials with specific physical and chemical properties (Dey et al., 2015).
Environmental Degradation of Pharmaceuticals
Research into the environmental degradation of sulfonamide antibiotics offers insights into microbial pathways capable of breaking down persistent pharmaceuticals in the environment. This research has potential applications in bioremediation and the development of strategies to mitigate the spread of antibiotic resistance (Ricken et al., 2013).
Future Directions
The future directions in the research of this compound or similar compounds could involve further exploration of the use of sulfonyl radicals in chemical reactions . This could lead to the development of new strategies for the synthesis of a variety of previously inaccessible linear and cyclic disulfurized adducts .
properties
IUPAC Name |
N-[2-(4-but-2-ynoxyphenyl)sulfonyl-1-[4-(methanesulfonamidomethyl)phenyl]ethyl]-N-hydroxyformamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7S2/c1-3-4-13-30-19-9-11-20(12-10-19)32(28,29)15-21(23(25)16-24)18-7-5-17(6-8-18)14-22-31(2,26)27/h5-12,16,21-22,25H,13-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWDSTUVCAZZDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=C(C=C2)CNS(=O)(=O)C)N(C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(but-2-yn-1-yloxy)benzenesulfonyl]-1-[4-(methanesulfonamidomethyl)phenyl]ethyl}-N-hydroxyformamide | |
CAS RN |
1365803-52-6 | |
Record name | N-{2-[4-(but-2-yn-1-yloxy)benzenesulfonyl]-1-[4-(methanesulfonamidomethyl)phenyl]ethyl}-N-hydroxyformamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.